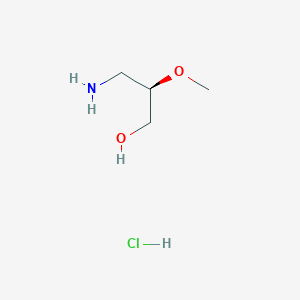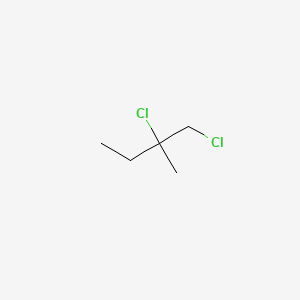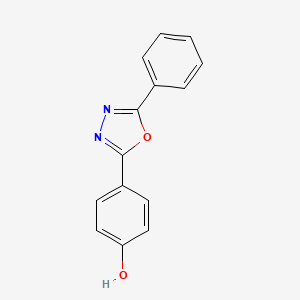
2-(bromomethyl)buta-1,3-diene
Overview
Description
2-(bromomethyl)buta-1,3-diene is an organic compound with the molecular formula C5H7Br It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(bromomethyl)buta-1,3-diene can be synthesized through the bromination of 1,3-butadiene. The reaction typically involves the addition of bromine to 1,3-butadiene in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at low temperatures to control the addition and prevent further bromination .
Industrial Production Methods
Industrial production of 1,3-butadiene, 2-(bromomethyl)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)buta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The compound can participate in Diels-Alder reactions due to the presence of the conjugated diene system.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Addition Reactions: Diels-Alder reactions often require a dienophile and may be catalyzed by Lewis acids.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and other substituted derivatives.
Addition Reactions: Cyclic compounds are formed through Diels-Alder reactions.
Polymerization: Polymers with varying chain lengths and properties are produced.
Scientific Research Applications
2-(bromomethyl)buta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials.
Mechanism of Action
The mechanism of action of 1,3-butadiene, 2-(bromomethyl)- involves its reactivity due to the presence of the bromomethyl group and the conjugated diene system. The bromomethyl group can undergo nucleophilic substitution reactions, while the conjugated diene system can participate in addition reactions such as the Diels-Alder reaction. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: The parent compound without the bromomethyl group.
2-Phenyl-1,3-butadiene: A derivative with a phenyl group instead of a bromomethyl group.
1,3-Butadiene, 2-(chloromethyl)-: A similar compound with a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(bromomethyl)buta-1,3-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other derivatives. The bromine atom makes the compound more reactive in substitution reactions, allowing for the formation of a wide range of derivatives. Additionally, the conjugated diene system enables participation in Diels-Alder reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-(bromomethyl)buta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-3-5(2)4-6/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFLUDPRLSSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066924 | |
| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23691-13-6 | |
| Record name | 2-(Bromomethyl)-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23691-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023691136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)buta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions involving 1,3-Butadiene, 2-(bromomethyl)- as a reagent?
A1: 1,3-Butadiene, 2-(bromomethyl)- is a versatile building block in organic synthesis. It participates readily in nucleophilic substitution reactions, with the bromine atom being easily displaced by various nucleophiles. This allows for the introduction of the isoprenyl unit into a wide range of molecules. For instance, it can be reacted with the sodium salts of phenols to yield isoprenyl ethers, which can further undergo intramolecular Diels-Alder reactions to form complex cyclic structures like twistane derivatives []. Additionally, it can be used in indium-mediated reactions with aldehydes and ketones to generate isoprenylated products [].
Q2: The provided abstracts mention the synthesis of "twistane derivatives." Can you elaborate on the significance of these compounds and the role of 1,3-Butadiene, 2-(bromomethyl)- in their synthesis?
A2: Twistane derivatives are polycyclic hydrocarbons with unique caged structures. Their rigid and highly symmetrical frameworks make them intriguing targets for various applications, including potential use in pharmaceutical research and material science. 1,3-Butadiene, 2-(bromomethyl)- plays a crucial role in a specific synthetic route to twistane derivatives. As demonstrated in the research [], alkylation of phenolic compounds with 1,3-Butadiene, 2-(bromomethyl)-, followed by a thermal intramolecular Diels-Alder reaction, can afford twistane derivatives. This approach highlights the compound's utility in constructing complex molecules with potential applications in various fields.
Q3: The abstract mentions using 1,3-Butadiene, 2-(bromomethyl)- in the synthesis of polymers. What specific type of polymers are synthesized, and what are their potential advantages?
A3: 1,3-Butadiene, 2-(bromomethyl)- can be used as a precursor to synthesize bisdienes, which can further react with bismaleimides via Diels-Alder reactions to produce polyimides []. Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the diene moiety derived from 1,3-Butadiene, 2-(bromomethyl)- into the polymer backbone could potentially impart flexibility to the resulting polyimides while maintaining their desirable properties. This combination of characteristics makes them attractive for applications requiring durability and high-temperature performance, such as in aerospace, electronics, and other demanding industries.
Q4: What are the key factors influencing the polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes, and how do they impact the resulting polymer properties?
A4: The polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes, synthesized from 1,3-Butadiene, 2-(bromomethyl)-, is significantly influenced by factors like initiator type, initiator concentration, and reaction temperature []. These factors govern the polymerization kinetics and ultimately determine the polymer's microstructure, molecular weight, and glass transition temperature (Tg). For example, using 2,2'-Azobisisobutyronitrile as an initiator at 75°C predominantly yields polymers with 1,4 microstructures, while higher temperatures and different initiators favor 3,4 microstructures. This difference in microstructure directly impacts the polymer's Tg, with 1,4 structures exhibiting higher Tg values compared to 3,4 structures. Understanding these relationships allows for tailoring polymer properties for specific applications by controlling the polymerization conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-[(3-Hydroxyazetidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B1654429.png)





